2-Ethylhexyl (2S)-2-hydroxypropanoate

Catalog No.
S705914
CAS No.
186817-80-1
M.F
C11H22O3
M. Wt
202.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl (2S)-2-hydroxypropanoate

CAS Number

186817-80-1

Product Name

2-Ethylhexyl (2S)-2-hydroxypropanoate

IUPAC Name

[(2S)-2-ethylhexyl] 2-hydroxypropanoate

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C11H22O3/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10,12H,4-8H2,1-3H3/t9?,10-/m0/s1

InChI Key

FECDACOUYKFOOP-AXDSSHIGSA-N

SMILES

CCCCC(CC)COC(=O)C(C)O

Canonical SMILES

CCCCC(CC)COC(=O)C(C)O

Isomeric SMILES

CCCC[C@H](CC)COC(=O)C(C)O

Biodegradable solvent

Due to its non-toxic and readily biodegradable nature, (2S)-2-Ethylhexyl 2-hydroxypropanoate has been studied as a potential replacement for traditional solvents in various industrial applications. Research suggests its potential use in cleaning formulations, paints and coatings, and even as a plasticizer due to its compatibility with various polymers.

Drug delivery

The biocompatible and biodegradable properties of (2S)-2-Ethylhexyl 2-hydroxypropanoate make it a potential candidate for drug delivery systems. Studies have explored its use in encapsulating and delivering hydrophobic drugs, as well as for sustained drug release applications.

Cosmetics and personal care products

The emollient and moisturizing properties of (2S)-2-Ethylhexyl 2-hydroxypropanoate have led to its investigation for use in cosmetics and personal care products. Studies suggest its potential as a skin conditioning agent and for improving the feel and spreadability of formulations.

2-Ethylhexyl (2S)-2-hydroxypropanoate, also known as 2-ethylhexyl lactate, is an ester derived from lactic acid and 2-ethylhexanol. Its chemical formula is C11H22O3, and it has a molecular weight of approximately 202.29 g/mol. This compound is characterized by its mild, pleasant odor and is typically a colorless liquid. It is chiral, existing as two enantiomers, with the (2S) configuration being the most commonly used in applications due to its favorable properties.

The primary reactions involving 2-ethylhexyl (2S)-2-hydroxypropanoate include:

  • Hydrolysis: This ester can be hydrolyzed in the presence of water to yield lactic acid and 2-ethylhexanol. The reaction can be catalyzed by either acid or base:

    C11H22O3+H2OC3H6O3+C8H18O\text{C}_{11}\text{H}_{22}\text{O}_3+\text{H}_2\text{O}\rightleftharpoons \text{C}_3\text{H}_6\text{O}_3+\text{C}_8\text{H}_{18}\text{O}
  • Transesterification: The ester can react with other alcohols to form different esters while releasing 2-ethylhexanol.

These reactions are significant in both synthetic chemistry and in the degradation of the compound in biological systems.

2-Ethylhexyl (2S)-2-hydroxypropanoate exhibits low acute toxicity and is generally considered safe for use in various applications. Studies indicate that it is readily absorbed through dermal and oral routes, with metabolites such as lactic acid being naturally present in the human body. Its safety profile includes:

  • Skin Irritation: It may cause skin irritation and allergic reactions upon contact.
  • Eye Irritation: The compound can cause serious eye damage if it comes into contact with eyes .

The compound has demonstrated low systemic toxicity based on animal studies, suggesting that it does not accumulate significantly in biological systems.

The synthesis of 2-ethylhexyl (2S)-2-hydroxypropanoate can be achieved through several methods:

  • Esterification: This involves the reaction of lactic acid with 2-ethylhexanol in the presence of an acid catalyst under reflux conditions:

    C3H6O3+C8H18OC11H22O3+H2O\text{C}_3\text{H}_6\text{O}_3+\text{C}_8\text{H}_{18}\text{O}\rightarrow \text{C}_{11}\text{H}_{22}\text{O}_3+\text{H}_2\text{O}

    This method typically requires careful control of temperature and moisture to maximize yield.
  • Biocatalysis: Enzymatic methods using lipases have been explored for synthesizing this compound, offering a more environmentally friendly alternative by operating under milder conditions.

2-Ethylhexyl (2S)-2-hydroxypropanoate has a variety of applications across different industries:

  • Solvent: It is used as a solvent in paints, coatings, and cleaning products due to its effective solvency properties.
  • Plasticizer: The compound serves as a plasticizer in polymer formulations, enhancing flexibility and durability.
  • Food Industry: Its mild flavor profile allows it to be used as a flavoring agent or food additive.
  • Cosmetics: It is often found in cosmetic formulations for its moisturizing properties.

Research on interaction studies indicates that 2-ethylhexyl (2S)-2-hydroxypropanoate interacts with various biological systems primarily through its metabolites. The compound’s interactions are relevant in assessing its safety profile, particularly regarding skin sensitization and irritation potential. Studies suggest that while it may cause localized irritation, systemic effects are minimal due to rapid metabolism into non-toxic components.

Several compounds share structural similarities with 2-ethylhexyl (2S)-2-hydroxypropanoate. Here are some notable comparisons:

Compound NameFormulaUnique Features
Ethyl LactateC5H10O3Commonly used as a solvent; biodegradable; found naturally in foods .
Butyl LactateC6H12O3Higher molecular weight; used similarly but less biodegradable than ethyl lactate .
Methyl LactateC4H8O3Smaller molecular size; often used in cosmetic formulations .

Uniqueness of 2-Ethylhexyl (2S)-2-Hydroxypropanoate

The unique aspect of 2-ethylhexyl (2S)-2-hydroxypropanoate lies in its balance between efficacy as a solvent and safety profile. Its longer carbon chain compared to ethyl lactate allows for enhanced solvation properties while maintaining low toxicity levels, making it particularly suitable for sensitive applications like cosmetics and food products.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

202.15689456 g/mol

Monoisotopic Mass

202.15689456 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 300 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (38.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (51.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

186817-80-1

Wikipedia

2-ethylhexyl L-(+)-lactate

General Manufacturing Information

Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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